2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide is a chemical compound with a unique structure that combines a cyclopropylmethoxy group, a prop-2-yn-1-yl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide typically involves multiple steps. One common approach is to start with isonicotinic acid, which is then converted to isonicotinoyl chloride using thionyl chloride. The isonicotinoyl chloride is then reacted with cyclopropylmethanol to form the cyclopropylmethoxy derivative. Finally, the prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using propargylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isonicotinamide moiety or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Propargylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropylmethoxy and prop-2-yn-1-yl groups.
Reduction: Reduced forms of the isonicotinamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)benzamide
- 2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)pyridinecarboxamide
Uniqueness
2-(cyclopropylmethoxy)-N-(prop-2-yn-1-yl)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-prop-2-ynylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-15-13(16)11-5-7-14-12(8-11)17-9-10-3-4-10/h1,5,7-8,10H,3-4,6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHEBBNJVHHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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